Propan-2-ol;yttrium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

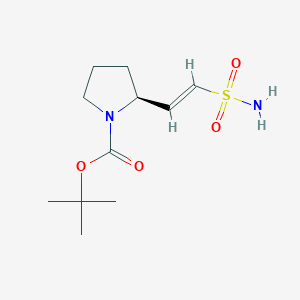

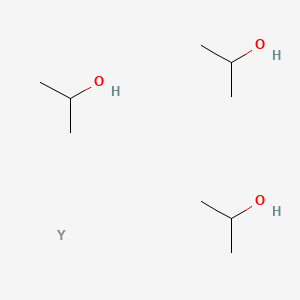

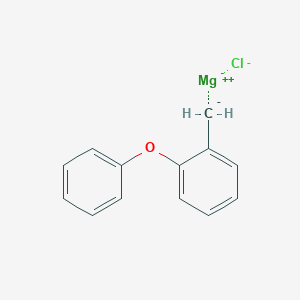

Propan-2-ol, also known as isopropyl alcohol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is a secondary alcohol where the alcohol carbon atom is attached to two other carbon atoms. Yttrium is a transition metal that is often used in various industrial applications due to its unique properties. The combination of propan-2-ol and yttrium forms a compound that has significant applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propan-2-ol can be synthesized through the hydration of propene in the presence of an acid catalyst. The reaction typically occurs at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through various methods, including sol-gel processes, co-precipitation, and hydrothermal synthesis. For instance, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures .

Industrial Production Methods

In industrial settings, propan-2-ol is produced by the hydration of propene using either the indirect hydration method, which involves sulfuric acid, or the direct hydration method, which uses water and a catalyst. Yttrium is typically extracted from minerals such as xenotime and monazite through a series of chemical processes, including solvent extraction and ion exchange .

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the dehydration of propan-2-ol to form propene in the presence of an acid catalyst. This reaction involves the protonation of the alcohol group followed by the elimination of water .

Common Reagents and Conditions

Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.

Substitution: Propan-2-ol can undergo substitution reactions with halogens to form alkyl halides.

Major Products

Oxidation: Acetone

Reduction: Propane

Substitution: Alkyl halides such as isopropyl chloride

Applications De Recherche Scientifique

Propan-2-ol is widely used as a solvent in laboratories and industries due to its ability to dissolve a wide range of substances. It is also used as a disinfectant and antiseptic. Yttrium compounds, including yttrium oxide, are used in various applications such as phosphors in television screens and LEDs, catalysts in chemical reactions, and materials for high-temperature superconductors .

Mécanisme D'action

Propan-2-ol exerts its effects primarily through its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. This makes it an effective disinfectant. Yttrium compounds, on the other hand, often act as catalysts by providing a surface for reactions to occur, thereby lowering the activation energy and increasing the reaction rate .

Comparaison Avec Des Composés Similaires

Propan-2-ol is similar to other alcohols such as ethanol and propan-1-ol. it is unique in its higher volatility and stronger odor. Yttrium compounds are often compared to other rare earth elements such as lanthanum and cerium. Yttrium is unique due to its higher thermal stability and its ability to form stable oxides .

List of Similar Compounds

Alcohols: Ethanol, Propan-1-ol

Rare Earth Elements: Lanthanum, Cerium

Propriétés

Formule moléculaire |

C9H24O3Y |

|---|---|

Poids moléculaire |

269.19 g/mol |

Nom IUPAC |

propan-2-ol;yttrium |

InChI |

InChI=1S/3C3H8O.Y/c3*1-3(2)4;/h3*3-4H,1-2H3; |

Clé InChI |

NREVZTYRXVBFAQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)O.CC(C)O.CC(C)O.[Y] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)